Gersizangitide
Description
Gersizangitide (AXT107) is a biomimetic, non-RGD 20-mer peptide derived from collagen IV, targeting ανβ3 and α5β1 integrins . It functions as a dual-action therapeutic agent, activating Tie2 receptors while inhibiting vascular endothelial growth factor receptor 2 (VEGFR2) . This unique mechanism reduces vascular permeability and suppresses pathological angiogenesis, making it a promising candidate for neovascular retinal diseases such as diabetic retinopathy and wet age-related macular degeneration (AMD) .
Properties
CAS No. |
2417491-82-6 |
|---|---|
Molecular Formula |
C111H167N29O28 |
Molecular Weight |
2355.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C111H167N29O28/c1-14-58(8)86(105(164)132-76(52-82(114)144)98(157)129-77(53-83(145)146)100(159)135-85(57(6)7)104(163)138-88(60(10)16-3)107(166)131-75(51-81(113)143)97(156)126-71(90(115)149)47-64-32-21-17-22-33-64)137-101(160)78(54-84(147)148)133-106(165)87(59(9)15-2)136-99(158)74(50-67-38-27-20-28-39-67)127-91(150)61(11)122-95(154)72(48-65-34-23-18-24-35-65)130-103(162)80-42-31-45-140(80)109(168)62(12)123-108(167)89(63(13)142)139-102(161)79(55-141)134-96(155)73(49-66-36-25-19-26-37-66)128-94(153)70(41-30-44-121-111(118)119)125-93(152)69(40-29-43-120-110(116)117)124-92(151)68(112)46-56(4)5/h17-28,32-39,56-63,68-80,85-89,141-142H,14-16,29-31,40-55,112H2,1-13H3,(H2,113,143)(H2,114,144)(H2,115,149)(H,122,154)(H,123,167)(H,124,151)(H,125,152)(H,126,156)(H,127,150)(H,128,153)(H,129,157)(H,130,162)(H,131,166)(H,132,164)(H,133,165)(H,134,155)(H,135,159)(H,136,158)(H,137,160)(H,138,163)(H,139,161)(H,145,146)(H,147,148)(H4,116,117,120)(H4,118,119,121)/t58-,59-,60-,61-,62-,63+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,85-,86-,87-,88-,89-/m0/s1 |
InChI Key |
YVOJSNXOGANXSQ-BZHNYRKKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Gersizangitide is synthesized through solid-phase peptide synthesis, a method commonly used for producing peptides. This involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents like TFA. Industrial production methods involve scaling up this process while ensuring purity and consistency .
Chemical Reactions Analysis
Nomenclature and Terminology
-
The compound name "Gersizangitide" may refer to a newly discovered or proprietary molecule not yet widely reported in peer-reviewed literature.
-
It could also represent a non-standardized or incorrectly transcribed name (e.g., a misspelling, alternative brand name, or regional designation).
Scope of Available Sources
The search results focus on:
None of these contexts mention "this compound" or its derivatives.
Recommendations for Further Inquiry
To investigate "this compound," consider:
-
Verifying the compound’s IUPAC name or CAS number to reconcile discrepancies in nomenclature.
-
Consulting specialized databases such as PubChem, Reaxys, or SciFinder for structural or synthetic data.
-
Reviewing patent filings for proprietary compounds not yet published in journals.
If additional details or corrected terminology are provided, I can reassess the available data to address your query. For now, the search results do not support an analysis of "this compound."
Scientific Research Applications
Gersizangitide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating angiogenesis and vascular permeability.
Medicine: Undergoing clinical trials for treating retinal diseases like age-related macular degeneration and diabetic macular edema.
Mechanism of Action
Gersizangitide exerts its effects by inhibiting pro-angiogenic vascular endothelial growth factor receptor 2 and activating the vessel-stabilizing receptor tyrosine kinase TIE2. These pathways are mediated by the interaction of this compound with integrin αvβ3 and integrin α5β1. This dual action helps reduce vascular permeability, suppress inflammation, and inhibit neovascularization .
Comparison with Similar Compounds
Molecular Properties :
- CAS No.: 2417491-82-6
- Formula : C₁₁₁H₁₆₇N₂₉O₂₈
- Molecular Weight : 2355.7 g/mol
- Sequence : LRRFSTAPFAFIDINDVINF-NH2
Mechanism of Action: Gersizangitide binds to α5β1 integrin, dissociating integrin subunits and promoting Tie2 receptor translocation to endothelial cell junctions. This stabilizes vascular structure by reorganizing F-actin and VE-cadherin, reducing leakage . Concurrently, it inhibits VEGFR2, blocking pro-angiogenic signals . Preclinical studies demonstrate its ability to convert endogenous Angiopoietin-2 (Ang2) into a Tie2 agonist, enhancing vascular stabilization .
Clinical Development: AsclepiX Therapeutics is advancing AXT107 in the DISCOVER trial (Phase 1/2a), evaluating its safety and sustained bioactivity as a microparticulate suspension for intraocular injection in wet AMD patients .
Comparison with Similar Compounds
ARP-1536
Overview: ARP-1536 is a humanized monoclonal antibody targeting vascular endothelial protein tyrosine phosphatase (VE-PTP), which regulates Tie2 activation .
Key Differences :
- Dual Action : Unlike ARP-1536, this compound simultaneously inhibits VEGFR2, addressing both angiogenesis and vascular leakage .
- Development Status : ARP-1536’s development has halted, while this compound remains active in clinical trials .
Other Integrin-Targeting Compounds
Cilengitide (RGD Peptide)
Overview : Cilengitide is a cyclic RGD peptide inhibiting ανβ3/ανβ5 integrins, initially explored in cancer therapy .
| Attribute | This compound (AXT107) | Cilengitide |
|---|---|---|
| Binding Motif | Non-RGD | RGD |
| Targets | ανβ3, α5β1 integrins | ανβ3, ανβ5 integrins |
| Primary Use | Ocular neovascularization | Oncology |
| Mechanism | Tie2 activation + VEGFR2 inhibition | Integrin antagonism → Apoptosis |
Key Differences :
- Specificity: this compound’s non-RGD motif avoids off-target effects associated with RGD-based therapies, such as interference with physiological integrin functions .
- Therapeutic Scope : While Cilengitide failed in late-stage cancer trials due to efficacy issues, this compound’s dual mechanism may offer broader applicability in vascular diseases .
Research Findings and Clinical Implications
- Preclinical Efficacy: In murine models of ischemic retinopathy and choroidal neovascularization (CNV), this compound reduced neovascularization by 60–70% and leakage by 50% . Comparatively, ARP-1536 showed similar efficacy but lacked VEGFR2 inhibition .
- Safety Profile: No significant toxicity has been reported in preclinical studies, attributed to its localized delivery and targeted mechanism .
Biological Activity
Gersizangitide, also known as AXT107, is an integrin-regulating peptide under investigation for its therapeutic potential in treating neovascular age-related macular degeneration (nAMD). This compound exhibits a unique mechanism of action by inhibiting neovascularization, reducing vascular permeability, and suppressing vascular inflammation. This article synthesizes recent research findings and clinical trial data to elucidate the biological activity of this compound.
This compound targets two critical pathways involved in retinal vascular diseases:
- Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : By inhibiting VEGFR2, this compound reduces the pro-angiogenic signals that contribute to neovascularization.
- Activation of Tie2 Receptor : this compound activates the Tie2 receptor, which stabilizes blood vessels and counteracts the effects of angiopoietin-2 (Ang2) that can lead to vascular leakage and inflammation .
The interaction with integrins αvβ3 and α5β1 is crucial for these actions, facilitating both the inhibition of pathological angiogenesis and the promotion of vascular stability .
DISCOVER Trial
The Phase 1/2a DISCOVER trial is a pivotal study assessing the safety, tolerability, and biological activity of this compound administered via suprachoroidal injection. Key details include:
- Enrollment : 15 patients with nAMD were enrolled.
- Dosage : Three dose strengths were tested: 125 µg (n=3), 250 µg (n=3), and 500 µg (n=9).
- Endpoints : The primary endpoints include safety assessment and bioactivity evaluation through metrics such as central subfield thickness (CST) and best-corrected visual acuity (BCVA) .
Preliminary results indicate no significant safety concerns among participants after administration of this compound . The trial aims to provide insights into the drug's efficacy compared to existing treatments.
Case Studies
Recent case studies have highlighted the potential benefits of this compound for patients with nAMD:
- Patient Response : In early reports, patients receiving this compound demonstrated stabilization or improvement in vision-related outcomes post-treatment.
- Durability of Effect : Due to its low aqueous solubility and sustained release formulation, AXT107 is expected to maintain therapeutic effects longer than current standard treatments, which often require frequent dosing .
Comparative Efficacy
A comparative analysis of this compound against traditional anti-VEGF therapies reveals promising advantages:
| Parameter | This compound (AXT107) | Traditional Anti-VEGF |
|---|---|---|
| Mechanism | Dual action (VEGFR2 & Tie2) | VEGFR2 inhibition only |
| Administration | Suprachoroidal injection | Intravitreal injection |
| Expected Treatment Frequency | Less frequent | Monthly or bi-monthly |
| Potential Side Effects | Minimal reported | Ocular discomfort common |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
